

DEHP endocrine disrupting properties

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An In-depth Technical Guide on the Endocrine-Disrupting Properties of Di(2-ethylhexyl) Phthalate (DEHP)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di(2-ethylhexyl) phthalate (DEHP) is a ubiquitous environmental contaminant used primarily as a plasticizer in polyvinyl chloride (PVC) products.[1][2] Its widespread presence in consumer, industrial, and medical products leads to continuous human exposure.[1][3] A significant body of scientific evidence has classified DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), as potent endocrine-disrupting chemicals (EDCs).[1][4] These compounds interfere with the body's hormonal systems, primarily by disrupting steroidogenesis, altering nuclear receptor signaling, and affecting the function of the hypothalamic-pituitary-gonadal (HPG), -thyroid (HPT), and -adrenal (HPA) axes. This guide provides a detailed technical overview of the mechanisms of DEHP-induced endocrine disruption, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Mechanisms of Endocrine Disruption

DEHP exerts its endocrine-disrupting effects through multiple, often interconnected, mechanisms. It does not typically act as a classical hormone mimic but rather disrupts the synthesis, metabolism, and signaling pathways of endogenous hormones.

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- 1.1. Interference with Steroidogenesis One of the most well-documented effects of DEHP and MEHP is the inhibition of steroid hormone production, particularly in the gonads. This is achieved by down-regulating the expression of key genes involved in the steroidogenic pathway.
- Inhibition of Key Enzymes and Proteins: DEHP and MEHP significantly reduce the
 expression of Steroidogenic Acute Regulatory Protein (StAR), which is responsible for the
 critical rate-limiting step of cholesterol transport into the mitochondria.[5][6] Additionally, they
 suppress the transcription of enzymes crucial for hormone synthesis, such as Cytochrome
 P450 side-chain cleavage (CYP11A1), aromatase (CYP19A1), and 17α-hydroxylase
 (CYP17A1).[5][6][7]
- Disruption of Signaling Cascades: In granulosa cells, DEHP has been shown to impair follicle-stimulating hormone (FSH)-induced steroidogenesis. It achieves this by diminishing the production of cyclic adenosine monophosphate (cAMP) and subsequent phosphorylation of the CREB transcription factor, which is essential for the expression of CYP19A1 and STAR.[7]
- Induction of Oxidative Stress: DEHP exposure can induce oxidative stress in steroidogenic
 cells by increasing the production of reactive oxygen species (ROS).[5][8] This leads to
 mitochondrial dysfunction and apoptosis, further compromising the cells' ability to produce
 hormones.[5][8]
- 1.2. Interaction with Nuclear Receptors DEHP and its metabolites can modulate the activity of several nuclear receptors, leading to altered gene expression and cellular responses.
- Peroxisome Proliferator-Activated Receptors (PPARs): MEHP is a known agonist for PPARα and PPARy.[9][10] Activation of PPARs in the gonads and liver can inhibit the expression of steroidogenic genes (like aromatase) and increase the metabolism of steroid hormones (like estradiol), contributing to lower circulating hormone levels.[9][11] While many of DEHP's effects are PPARα-mediated, some reproductive toxicities occur even in PPARα-null mice, indicating that other PPAR-dependent and -independent pathways are also involved.[9][11]
- Androgen Receptor (AR): DEHP and its metabolites are considered anti-androgenic.[4][12]
 They can interfere with androgen signaling, and prenatal exposure is linked to reduced testosterone levels and developmental abnormalities in the male reproductive tract, a



collection of symptoms sometimes referred to as "phthalate syndrome".[6][12][13]
Computational docking studies suggest that DEHP metabolites can interact with the ligand-binding pocket of the AR.[12]

- Estrogen Receptor (ER): The direct estrogenic activity of DEHP is considered weak and is a subject of conflicting reports.[12][14] Some studies suggest it can induce estrogenic activity and enhance the effects of estradiol, while others show no significant interaction.[14][15] However, DEHP can indirectly affect estrogen signaling by altering the expression of estrogen receptors or by disrupting the production of endogenous estrogens.[5]
- 1.3. Disruption of Hypothalamic-Pituitary Axes DEHP can interfere with the central regulation of the endocrine system by affecting the HPG, HPT, and HPA axes.
- Hypothalamic-Pituitary-Gonadal (HPG) Axis: DEHP exposure can alter the expression of gonadotropin-releasing hormone (GnRH) in the hypothalamus and gonadotropin genes (Lhb, Fshb) in the pituitary, thereby disrupting the downstream regulation of gonadal function.[16]
 [17]
- Hypothalamic-Pituitary-Thyroid (HPT) Axis: In utero exposure to DEHP has been shown to
 disrupt the HPT axis in adulthood.[18] This includes altering the expression of genes
 involved in thyroid hormone synthesis and transport (e.g., Slc5a5, Tpo, Tshr), which can lead
 to reduced serum thyroid hormone levels.[15][18]
- Hypothalamic-Pituitary-Adrenal (HPA) Axis: Gestational DEHP exposure has been linked to long-term changes in the HPA axis, affecting stress responses.[19] It can also reduce aldosterone production in the adrenal glands of adult offspring by disrupting the reninangiotensin-aldosterone system.[6][20]

Quantitative Data on DEHP Endocrine Disruption

The following tables summarize quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent effects of DEHP and its metabolites.

Table 1: Summary of In Vitro Effects of DEHP/MEHP on Steroidogenesis and Cell Function



Cell Type	Compound	Concentration	Observed Effect	Reference(s)
Rat Granulosa Cells	DEHP	400 μΜ	Significantly decreased estradiol and progesterone production. Down-regulated mRNA expression of Cyp11a1, Cyp19A1, Star, and ER\$1. Increased ROS levels and apoptosis.	[5][8]
Human Cumulus Granulosa Cells (hCGC)	DEHP	1-50 μΜ	Decreased FSH- stimulated progesterone and estradiol production. Reduced FSH- stimulated STAR and CYP19A1 mRNA expression. Diminished FSH- stimulated cAMP production and CREB phosphorylation.	[7]
Human Leiomyoma Cells	DEHP	0.01-1 μΜ	Increased cell viability and proliferation. Decreased	[21]



Cell Type	Compound	Concentration	Observed Effect	Reference(s)
			apoptosis rates. Increased expression of HIF-1α and COX-2.	
Human Spermatozoa	MEHP	1 nM - 20 μM	Enhanced penetration ability, hyperactivation, and acrosome reaction. Increased intracellular Ca ²⁺ and tyrosine phosphorylation.	[22]

| Neonatal Mouse Ovaries | DEHP | 0.2–20 μ g/ml | Metabolized to MEHP, causing decreased levels of testosterone, estrone, and E2. Accelerated primordial follicle recruitment via PI3K signaling. |[6] |

Table 2: Summary of In Vivo Effects of DEHP on Reproductive and Endocrine Parameters



Animal Model	Dose (Oral Gavage)	Duration / Exposure Window	Key Findings	Reference(s)
Female Wistar Rats (Immature)	500 mg/kg/day	10 days	Reduced serum progesterone and estradiol. Enhanced pituitary LH production in response to GnRH. Inhibited steroidogenesi s in isolated granulosa cells.	[16]
Male Wistar Rats	100 & 300 mg/kg/day	Gestational Day 14 to birth	Reduced serum aldosterone by ~50% in adult offspring (PND60). Altered adrenal gene expression (e.g., Ppard, Pck1).	[20]
Male Rats	10 mg/kg vs. 750 mg/kg	Not specified	Biphasic effect on puberty: 10 mg/kg caused precocious puberty; 750 mg/kg caused a delay.	[23]
Female Rats	0.045 - 405 mg/kg/day	Gestation and Lactation	Non-monotonic dose-response on brain	[24]



Animal Model	Dose (Oral Gavage)	Duration / Exposure Window	Key Findings	Reference(s)
			aromatase activity. Increased activity in females at most doses at PND22.	
Pregnant Wistar Rats	0.48 & 4.8 mg/kg/day	Gestational Period	In female offspring: decreased serum T4, reduced thyroidal expression of Nis, Tshr, Tpo, etc. In male offspring: increased serum TSH.	[18]

| Female Mice | 20 μg/kg/day | Not specified | Defects in oocyte meiosis. |[23] |

Key Experimental Protocols

The methodologies described below are generalized representations of common protocols used in the cited literature to investigate DEHP's endocrine-disrupting properties.

- 3.1. In Vivo Gestational Exposure Study in Rodents
- Animal Model: Time-mated pregnant Wistar rats or C57BL/6 mice are commonly used.
- Dosing Regimen: Pregnant dams are administered DEHP daily via oral gavage. The vehicle
 is typically corn oil or sesame oil. Doses can range from environmentally relevant levels
 (μg/kg/day) to high doses used for toxicological assessment (up to several hundred

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mg/kg/day). The exposure window is critical, often spanning from a specific gestational day (e.g., GD14) until birth or weaning.[18][20]

- Sample Collection: Offspring are euthanized at various postnatal days (PND), such as PND21 (pre-pubertal) and PND60-90 (adult).[18][20] Blood is collected for serum hormone analysis. Tissues like the gonads, adrenal glands, pituitary, liver, and brain are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for gene/protein expression analysis.
- Hormone Analysis: Serum concentrations of hormones (e.g., testosterone, estradiol, progesterone, LH, TSH, T4, aldosterone) are quantified using Enzyme-Linked
 Immunosorbent Assays (ELISAs) or Radioimmunoassays (RIAs).[16][25]
- Gene and Protein Expression Analysis: Total RNA is extracted from tissues and reversetranscribed to cDNA. Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of target genes (e.g., Star, Cyp19a1, Ar, Esr1). Protein levels are assessed using Western blotting.

3.2. In Vitro Granulosa Cell Steroidogenesis Assay

- Cell Source: Primary granulosa cells are isolated from the ovarian follicles of immature female rats or from human follicular fluid obtained during oocyte retrieval procedures (human Cumulus Granulosa Cells, hCGC).[5][7] Alternatively, immortalized granulosa cell lines like the human KGN line are used.
- Cell Culture and Treatment: Cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with serum. After adherence, the medium is often changed to serum-free, and cells are treated with varying concentrations of DEHP or MEHP (typically in a DMSO vehicle) for a specified period (e.g., 48-72 hours).[5][7] In studies of hormone-stimulated steroidogenesis, a stimulating agent like FSH or hCG is co-administered.[7]

Endpoint Analysis:

- Hormone Quantification: The culture medium is collected, and the concentrations of secreted estradiol and progesterone are measured by ELISA.[5][7]
- Gene Expression: Cells are lysed, and RNA is extracted for qPCR analysis of key steroidogenic genes.[5][7]

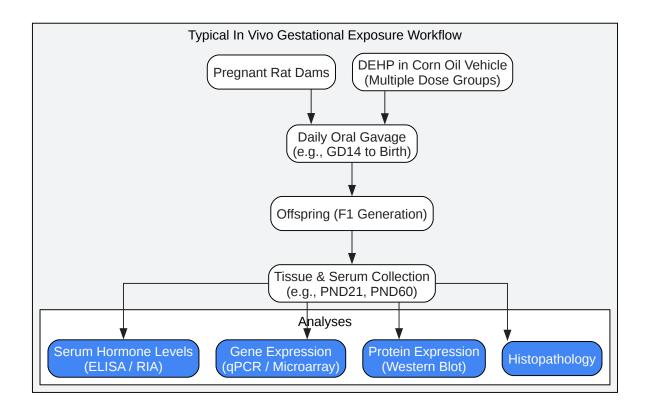


- Cell Viability/Apoptosis: Cell viability is assessed using assays like MTT. Apoptosis can be measured by quantifying the expression of apoptotic markers (e.g., Bax, Bcl-2, Caspase-3) via Western blot or using TUNEL assays.[5][21]
- Signaling Pathway Analysis: To assess pathway activation, levels of total and phosphorylated proteins (e.g., CREB, ERK1/2, p38 MAPK) are measured by Western blot.
 Intracellular cAMP levels can be measured with dedicated ELISA kits.[7]

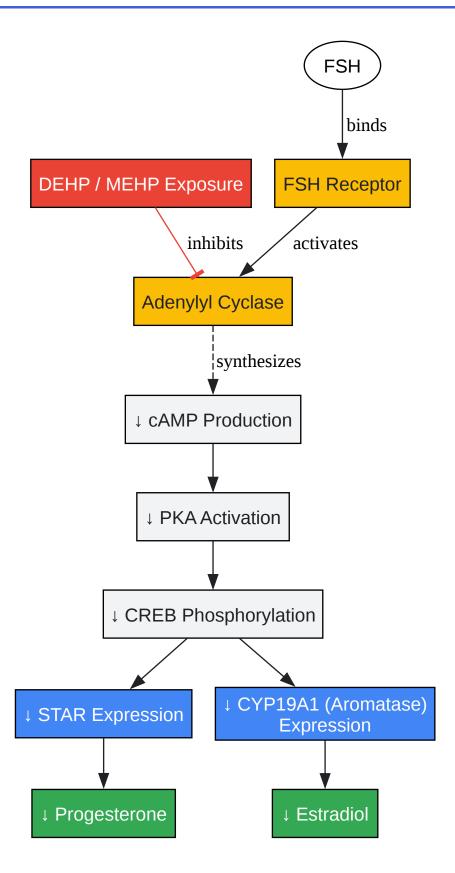
Visualization of Key Pathways and Workflows

The following diagrams, generated using DOT language, illustrate critical mechanisms and experimental designs related to DEHP's endocrine-disrupting action.

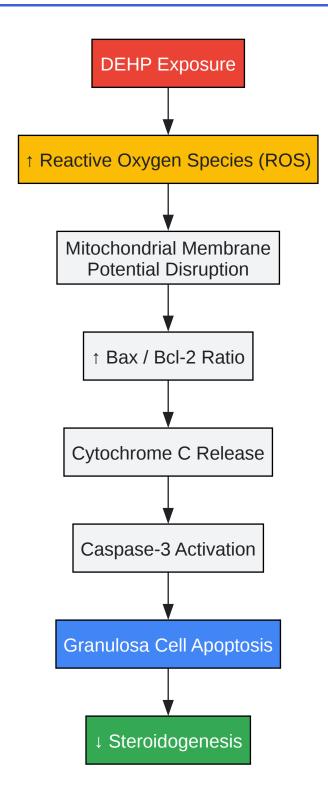




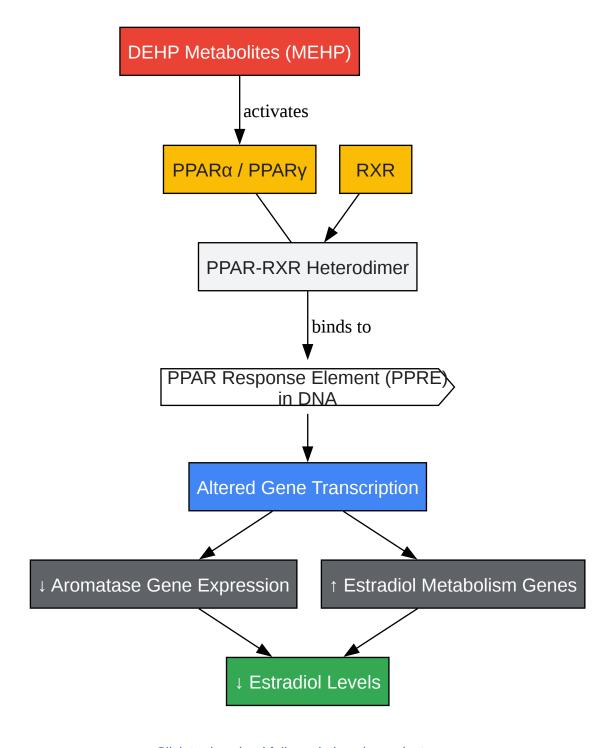












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